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Abstract
Bredinin aglycone, also known by its synonyms 5-Hydroxy-1H-imidazole-4-carboxamide, FF-

10501, and SM-108, is a potent, orally bioavailable small molecule inhibitor of inosine-5'-

monophosphate dehydrogenase (IMPDH). As the aglycone form of the immunosuppressive

drug Bredinin (Mizoribine), it has garnered significant interest for its antineoplastic and

immunosuppressive properties. This technical guide provides a comprehensive overview of

Bredinin aglycone, including its chemical and physical properties, mechanism of action,

synthesis, and biological activity. Detailed experimental protocols and quantitative data are

presented to support further research and drug development efforts in oncology and

immunology.

Introduction
Bredinin aglycone is a purine nucleotide analogue that exerts its biological effects through the

targeted inhibition of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine

nucleotides.[1] This pathway is critical for the proliferation of cells, particularly rapidly dividing

cells such as lymphocytes and cancer cells, which are highly dependent on a constant supply

of nucleotides for DNA and RNA synthesis.[1] By depleting the intracellular pool of guanosine

triphosphate (GTP), Bredinin aglycone induces cell cycle arrest and apoptosis, making it a

promising candidate for therapeutic intervention in various malignancies and autoimmune
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disorders.[2][3] Preclinical studies have demonstrated its efficacy in acute myeloid leukemia

(AML), including in cell lines resistant to hypomethylating agents.[3][4]

Chemical and Physical Properties
A summary of the key chemical and physical properties of Bredinin aglycone is provided in

the table below.

Property Value Reference

CAS Number 56973-26-3 [5]

Molecular Formula C₄H₅N₃O₂ [5]

Molecular Weight 127.10 g/mol [5]

IUPAC Name
4-hydroxy-1H-imidazole-5-

carboxamide
[5]

Synonyms

5-Hydroxy-1H-imidazole-4-

carboxamide, FF-10501, SM-

108

[6]

Appearance Solid -

Solubility Soluble in DMSO and water -

Mechanism of Action: IMPDH Inhibition
The primary mechanism of action of Bredinin aglycone is the competitive inhibition of IMPDH.

This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine

monophosphate (XMP), a critical step in the synthesis of guanine nucleotides.[1]

The inhibition of IMPDH by Bredinin aglycone leads to a cascade of downstream cellular

events:

Depletion of Guanine Nucleotides: The primary consequence is the reduction of intracellular

levels of XMP, guanosine monophosphate (GMP), guanosine diphosphate (GDP), and

guanosine triphosphate (GTP).[3]
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Disruption of DNA and RNA Synthesis: GTP is an essential building block for RNA synthesis

and, after conversion to deoxyguanosine triphosphate (dGTP), for DNA synthesis. Its

depletion halts these processes.[1]

Induction of Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides triggers

cellular stress responses, leading to cell cycle arrest, primarily at the G0/G1 phase, and

subsequent programmed cell death (apoptosis).[2]

This targeted inhibition of nucleotide synthesis provides a therapeutic window for targeting

rapidly proliferating cells that are highly reliant on the de novo purine synthesis pathway.

De Novo Purine Synthesis Pathway Cellular Effects

Inosine Monophosphate (IMP) Xanthosine Monophosphate (XMP)
IMPDH
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Guanosine Triphosphate (GTP)
...
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Mechanism of Bredinin Aglycone via IMPDH inhibition.

Synthesis
A patented method for the production of a hydrated form of 5-hydroxy-1H-imidazole-4-

carboxamide involves a multi-step process.[7] The general workflow is outlined below.
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2-Aminomalonamide + Compound [1]

Reaction in the presence of carboxylic acid

5-hydroxy-1H-imidazole-4-carboxamide

Reaction with an acidic compound

5-hydroxy-1H-imidazole-4-carboxamide acid salt or hydrate

Reaction with a salt in an acidic solvent

5-hydroxy-1H-imidazole-4-carboxamide·3/4 hydrate

Click to download full resolution via product page

General synthesis workflow for Bredinin Aglycone hydrate.

Experimental Protocol: Synthesis of 5-hydroxy-1H-
imidazole-4-carboxamide·3/4 hydrate[7]

Step 1: Synthesis of 5-hydroxy-1H-imidazole-4-carboxamide. React 2-aminomalonamide

with a compound of the general formula R-O-CH=N-R (where each R is independently a C1-

3 alkyl group) in the presence of a carboxylic acid.
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Step 2: Formation of the acid salt. The resulting 5-hydroxy-1H-imidazole-4-carboxamide is

then reacted with an acidic compound to produce the corresponding acid salt or a hydrate

thereof.

Step 3: Final product formation. The acid salt or its hydrate is subsequently reacted with a

salt in the presence of an acidic solvent to yield 5-hydroxy-1H-imidazole-4-carboxamide·3/4

hydrate.

Note: For detailed reagent quantities, reaction conditions, and purification methods, it is

essential to consult the original patent literature.

Biological Activity and Quantitative Data
Preclinical studies have demonstrated the potent anti-leukemic activity of Bredinin aglycone
(FF-10501-01) in various AML cell lines and patient samples.

Parameter Cell Type/Condition Value Reference

IC₅₀ (Proliferation)
AML peripheral blood

cells
Mean = 14.6 µM [6]

Apoptosis Induction AML cell lines Approx. 30 µM [3]

Proliferation

Reduction
Primary AML samples ≥ 300 µM [3]

Experimental Protocols
Cell Plating: Seed AML cell lines (e.g., MOLM13, OCI-AML3) or primary patient cells in 96-

well plates at a predetermined optimal density.

Compound Treatment: Treat the cells with escalating concentrations of Bredinin aglycone
(e.g., 1-100 µM) for a specified duration (e.g., 72 hours).[2] Include a vehicle control (e.g.,

DMSO).

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium) reagent to each well.
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Incubation: Incubate the plates for a period that allows for the conversion of the tetrazolium

salt to formazan by metabolically active cells.

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Cell Treatment: Treat cells with Bredinin aglycone at the desired concentrations and for the

appropriate time.

Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium

Iodide (PI) according to the manufacturer's protocol.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate

between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantification: Quantify the percentage of cells in each quadrant to determine the extent of

apoptosis induction.

Cell Treatment and Fixation: Treat cells with Bredinin aglycone, then harvest and fix them

in cold ethanol.

Staining: Stain the fixed cells with a DNA-intercalating dye such as propidium iodide, in the

presence of RNase.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the

cell cycle.
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Biological Assays
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Workflow for assessing the biological activity of Bredinin Aglycone.

Therapeutic Potential and Future Directions
Bredinin aglycone holds significant promise as a therapeutic agent, particularly in the field of

oncology. Its ability to target the de novo purine synthesis pathway, which is often upregulated

in cancer cells, provides a clear rationale for its development as an antineoplastic drug. Clinical

trials investigating FF-10501-01 in combination with other agents for myelodysplastic

syndromes have been initiated, highlighting its translational potential.[5]

Future research should focus on:

Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents to

enhance efficacy and overcome resistance.

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most

likely to respond to treatment.
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Pharmacokinetics and Pharmacodynamics: Further characterizing the absorption,

distribution, metabolism, and excretion (ADME) properties to optimize dosing and

administration schedules.

Expansion to Other Indications: Investigating its efficacy in other hematological malignancies

and solid tumors, as well as in autoimmune diseases.

Conclusion
Bredinin aglycone is a promising IMPDH inhibitor with well-defined antineoplastic and

immunosuppressive activities. Its mechanism of action, centered on the depletion of guanine

nucleotides, provides a strong basis for its therapeutic application in diseases characterized by

rapid cell proliferation. The data and protocols presented in this guide offer a valuable resource

for researchers and drug development professionals seeking to further explore the potential of

this compelling molecule. Continued investigation into its clinical utility is warranted and holds

the potential to deliver new therapeutic options for patients with cancer and autoimmune

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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